

Spectroscopic and Spectrometric Analysis of 3-Chloro-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-nitrophenol

Cat. No.: B188101

[Get Quote](#)

Introduction

3-Chloro-4-nitrophenol is an organic compound with the chemical formula $C_6H_4ClNO_3$.^[1] It serves as a key intermediate in various chemical syntheses. A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for **3-Chloro-4-nitrophenol**. The document is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **3-Chloro-4-nitrophenol** by probing the magnetic properties of its atomic nuclei.

Data Presentation

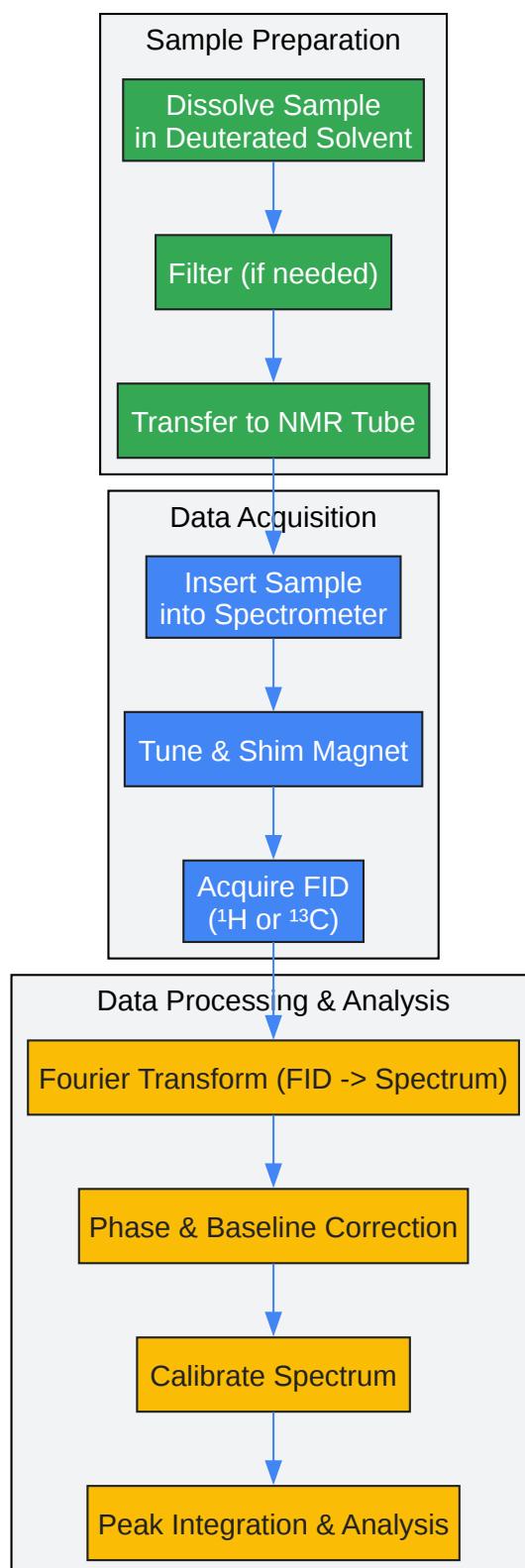
Table 1: 1H NMR Spectral Data for **3-Chloro-4-nitrophenol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-2	8.12	d
H-5	7.25	dd
H-6	7.95	d
-OH	Varies	br s

Note: Data is representative. Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: ^{13}C NMR Spectral Data for **3-Chloro-4-nitrophenol**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (-OH)	155.0
C-2	126.5
C-3 (-Cl)	121.0
C-4 (-NO ₂)	140.0
C-5	119.5
C-6	128.0


Note: Data is representative and compiled from various spectral databases.[\[1\]](#)[\[2\]](#) Solvent: CDCl₃/DMSO-d₆.[\[2\]](#)

Experimental Protocol

- Sample Preparation: A small quantity (approx. 5-20 mg) of **3-Chloro-4-nitrophenol** is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[\[2\]](#) The solution must be homogeneous. If suspended particles are present, the sample should be filtered through a small plug of cotton wool into the NMR tube.

- Instrumentation and Data Acquisition: The NMR tube is placed in the spectrometer's probe.
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard relaxation delay of 1-2 seconds is typically used between pulses.
 - ^{13}C NMR: A significantly larger number of scans is required due to the low natural abundance of the ^{13}C isotope.^[3] Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.^[3]
- Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization

[Click to download full resolution via product page](#)

Workflow for NMR Spectroscopic Analysis.

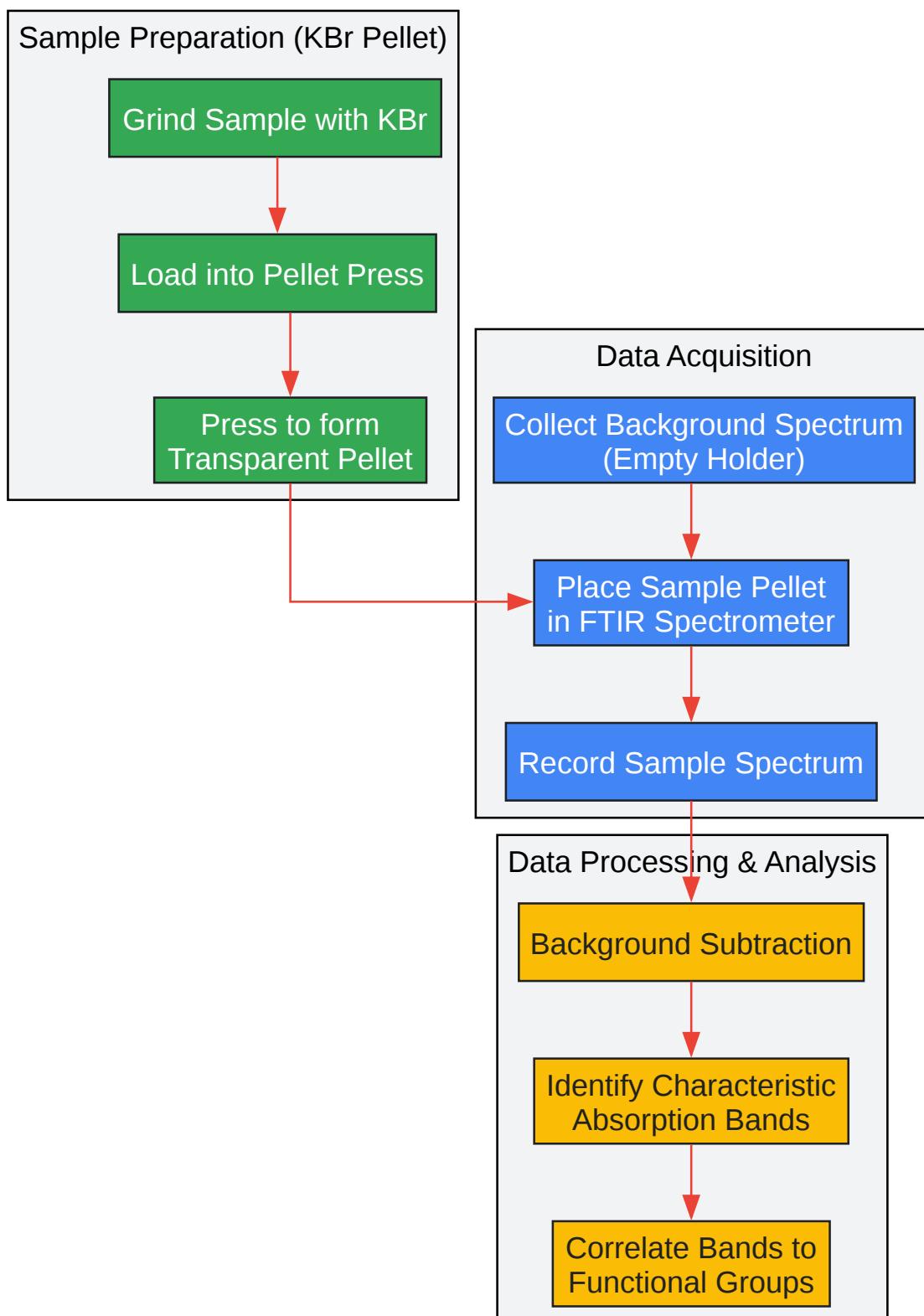
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Spectral Data for **3-Chloro-4-nitrophenol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	O-H Stretch (broad)	Phenolic -OH
3100 - 3000	C-H Stretch	Aromatic C-H
1590 - 1450	C=C Stretch	Aromatic Ring
1525 - 1515	N-O Asymmetric Stretch	Nitro (-NO ₂)
1350 - 1340	N-O Symmetric Stretch	Nitro (-NO ₂)
1270 - 1200	C-O Stretch	Phenolic C-O
800 - 600	C-Cl Stretch	Aryl Halide


Note: Data is representative. Peak positions and intensities can vary slightly. The spectrum is often recorded using a KBr-Pellet technique.[\[1\]](#)

Experimental Protocol

- Sample Preparation (KBr Pellet Method):
 - A small amount of solid **3-Chloro-4-nitrophenol** (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[\[3\]](#)
 - The fine powder mixture is transferred to a pellet press.
 - A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

- Instrumentation and Data Acquisition:
 - A background spectrum of the empty sample holder or a pure KBr pellet is recorded.[3]
 - The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.
 - The IR spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .[3] The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
- Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualization

[Click to download full resolution via product page](#)

Workflow for FTIR Spectroscopic Analysis.

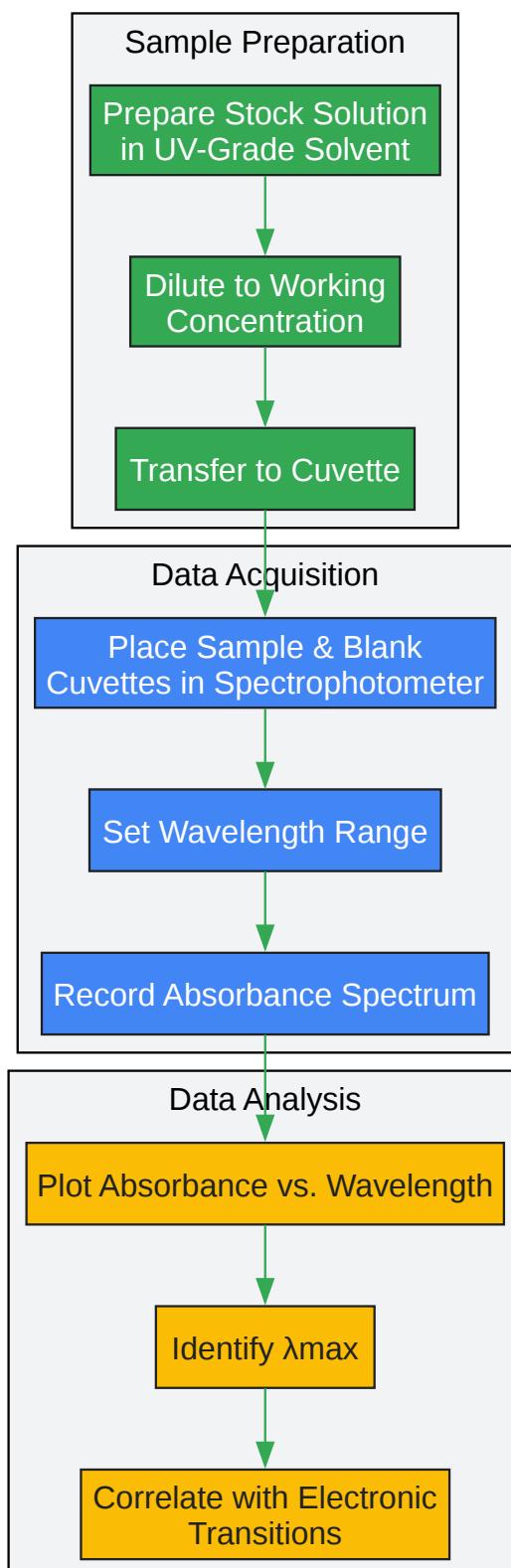
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Data Presentation

Table 4: UV-Vis Spectral Data for **3-Chloro-4-nitrophenol**

Solvent	λmax (nm)	Conditions
Methanol	~300 - 320	Neutral
Methanol	~400	Basic


Note: The absorption maximum (λ_{max}) is highly sensitive to the solvent and pH. In basic conditions, the phenolic proton is removed to form the 4-nitrophenolate ion, which has a more extended conjugated system, causing a bathochromic (red) shift in the absorption maximum to around 400 nm.[4][5][6]

Experimental Protocol

- Sample Preparation:
 - A stock solution of **3-Chloro-4-nitrophenol** is prepared by accurately weighing a small amount of the compound and dissolving it in a precise volume of a suitable UV-grade solvent (e.g., methanol, ethanol, or water).[4]
 - The stock solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure the absorbance reading is within the linear range of the instrument (usually 0.1 - 1.0).
- Instrumentation and Data Acquisition:
 - A pair of matched cuvettes (typically quartz) are cleaned and rinsed with the solvent.

- One cuvette is filled with the pure solvent to be used as a reference (blank). The other is filled with the sample solution.
- The spectrophotometer is zeroed using the blank cuvette.
- The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-600 nm).
- Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is identified from the plot.

Visualization

[Click to download full resolution via product page](#)

Workflow for UV-Vis Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 3-Chloro-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188101#spectroscopic-data-for-3-chloro-4-nitrophenol-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com